In-Depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde
In-Depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde
CAS Number: 71924-61-3
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key aromatic aldehyde for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling procedures, and its applications in medicinal chemistry.
Chemical and Physical Properties
3-Fluoro-4,5-dimethoxybenzaldehyde is a substituted benzaldehyde with the molecular formula C₉H₉FO₃. The presence of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties that make it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.
| Property | Value |
| CAS Number | 71924-61-3 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data
Expected Spectroscopic Highlights:
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¹H NMR: Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons, and methoxy group protons (around 3.9-4.0 ppm).
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¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons (with C-F coupling), and methoxy carbons.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-F stretching, and C-O stretching of the methoxy groups.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established organic chemistry reactions and synthesis of similar compounds. A potential synthetic pathway could involve the formylation of 1-fluoro-2,3-dimethoxybenzene.
Below is a generalized experimental workflow for such a synthesis.
Caption: Generalized Synthetic Workflow.
Detailed Methodologies (Hypothetical based on similar syntheses):
Objective: To synthesize 3-Fluoro-4,5-dimethoxybenzaldehyde from a suitable precursor.
Materials:
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1-Fluoro-2,3-dimethoxybenzene (starting material)
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Sodium acetate
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Water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for elution)
Procedure:
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Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Formylation Reaction: Dissolve 1-fluoro-2,3-dimethoxybenzene in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with DCM.
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Extraction and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 3-Fluoro-4,5-dimethoxybenzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy groups can also be important for receptor binding. While specific applications of 3-Fluoro-4,5-dimethoxybenzaldehyde are not extensively documented in the provided results, its structural motifs suggest its potential as a precursor for various classes of bioactive molecules.
Caption: Potential Drug Discovery Pathways.
Potential Synthetic Applications:
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Synthesis of Chalcones and Flavonoids: The aldehyde functionality can undergo Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids. These classes of compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
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Formation of Schiff Bases and Amines: Reaction with primary amines can yield Schiff bases, which can be further reduced to secondary amines. These nitrogen-containing compounds are prevalent in many drug molecules.
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Wittig Reaction: The aldehyde can be converted to an alkene using the Wittig reaction, providing a route to stilbene derivatives and other compounds with potential therapeutic applications.
Safety and Handling
Appropriate safety precautions should be taken when handling 3-Fluoro-4,5-dimethoxybenzaldehyde.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

